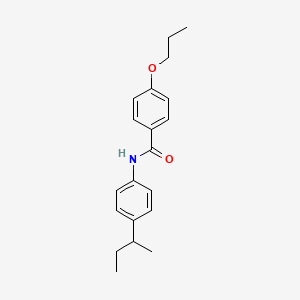![molecular formula C18H17ClN2O2 B4983438 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a synthetic compound that belongs to the class of pyrrolidinones. It is an inhibitor of the enzyme histone deacetylase (HDAC) and has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a selective inhibitor of HDAC, which is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione increases the acetylation of histones, which leads to changes in gene expression. This can result in increased expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, which may contribute to its effects on addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in lab experiments is its selective inhibition of HDAC, which allows for more precise manipulation of gene expression. One limitation is that it may not be effective in all individuals or in all disorders, and further research is needed to determine its efficacy in different populations.
Orientations Futures
1. Investigation of the therapeutic potential of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in other neurological and psychiatric disorders.
2. Development of more potent and selective HDAC inhibitors for use in research and therapy.
3. Investigation of the long-term effects of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione on gene expression and neuronal function.
4. Exploration of the potential use of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in combination with other therapies for enhanced efficacy.
5. Investigation of the effects of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione on epigenetic modifications and their potential role in its therapeutic effects.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine to form the intermediate 4-chlorobenzoyl-2-phenylethylamine. This intermediate is then reacted with pyrrolidine-2,5-dione to form 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder. It has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNUACLYCDXSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)

